molecular formula C5H9ClO3 B14198622 (1-Methoxyethoxy)acetyl chloride CAS No. 922498-74-6

(1-Methoxyethoxy)acetyl chloride

Cat. No.: B14198622
CAS No.: 922498-74-6
M. Wt: 152.57 g/mol
InChI Key: DHAPRAXCJXNDQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Methoxyethoxy)acetyl chloride is an acyl chloride derivative characterized by a methoxyethoxy (-OCH2CH2OCH3) substituent attached to the acetyl group. While direct references to this compound are absent in the provided evidence, its properties and behavior can be inferred from structurally related acyl chlorides, such as acetyl chloride (CH₃COCl) and substituted variants like l-menthoxyacetyl chloride. Acyl chlorides are highly reactive intermediates widely used in organic synthesis for acetylation reactions, pharmaceutical manufacturing, and polymer chemistry . The methoxyethoxy group may enhance solubility in polar aprotic solvents or modulate reactivity compared to simpler acyl chlorides.

Properties

CAS No.

922498-74-6

Molecular Formula

C5H9ClO3

Molecular Weight

152.57 g/mol

IUPAC Name

2-(1-methoxyethoxy)acetyl chloride

InChI

InChI=1S/C5H9ClO3/c1-4(8-2)9-3-5(6)7/h4H,3H2,1-2H3

InChI Key

DHAPRAXCJXNDQV-UHFFFAOYSA-N

Canonical SMILES

CC(OC)OCC(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

(1-Methoxyethoxy)acetyl chloride can be synthesized through the reaction of (1-methoxyethoxy)acetic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid group is converted to an acyl chloride group by the action of thionyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors and controlled conditions to ensure high yield and purity. The process may include additional purification steps such as distillation to remove any impurities and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

(1-Methoxyethoxy)acetyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Esters: Formed by the reaction with alcohols.

    Amides: Formed by the reaction with amines.

    Acids: Formed by hydrolysis with water.

Scientific Research Applications

(1-Methoxyethoxy)acetyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (1-Methoxyethoxy)acetyl chloride involves the nucleophilic attack on the acyl chloride group. This reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a chloride ion to form the final product .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Acyl Chlorides

Acetyl Chloride (CH₃COCl)

  • Structure : Simplest acyl chloride with a methyl group bonded to the carbonyl.
  • Reactivity : Reacts violently with water, alcohols, and amines to form acetic acid, esters, or amides, respectively. Its high reactivity makes it a preferred acetylation agent .
  • Applications : Key in synthesizing acetic anhydride, pharmaceuticals, and agrochemicals .
  • Safety : Highly flammable (flash point: 4°C), corrosive (causes severe skin/eye damage), and releases toxic HCl fumes upon hydrolysis .

Chloroacetyl Chloride (ClCH₂COCl)

  • Structure : Acetyl chloride with a chlorine substituent on the α-carbon.
  • Reactivity : More electrophilic than acetyl chloride due to electron-withdrawing Cl, enabling faster nucleophilic acyl substitutions. Reacts explosively with water .
  • Applications : Intermediate in pesticide and herbicide synthesis.
  • Safety : Higher toxicity (acute exposure guideline levels defined) and severe respiratory irritant .

l-Menthoxyacetyl Chloride

  • Structure : Acetyl chloride with a bulky l-menthyloxy (-OC10H19) group.
  • Reactivity : Steric hindrance from the menthyl group slows hydrolysis, allowing controlled acetylation in sensitive reactions .
  • Applications : Specialized in chiral molecule synthesis for pharmaceuticals.
  • Synthesis : Prepared via reaction of l-menthoxyacetic acid with thionyl chloride (SOCl₂) .

2-Methoxyethoxymethyl Chloride (MEM Chloride, C₄H₉ClO₂)

  • Structure : Chloromethyl ether with a methoxyethoxy chain.
  • Reactivity : Functions as a protecting group for alcohols and amines in organic synthesis. Less reactive toward hydrolysis than acyl chlorides but still moisture-sensitive .
  • Safety: Limited hazard data; handled with standard PPE to avoid skin/eye contact .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.